molecular formula C10H9NO B081563 3-p-Tolylisoxazole CAS No. 13271-86-8

3-p-Tolylisoxazole

Cat. No.: B081563
CAS No.: 13271-86-8
M. Wt: 159.18 g/mol
InChI Key: BRTGAZAKSSGEBJ-UHFFFAOYSA-N
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Description

3-p-Tolylisoxazole is a heterocyclic organic compound with the molecular formula C10H9NO. It belongs to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is known for its aromatic properties due to the presence of a phenyl group substituted with a methyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-p-Tolylisoxazole can be synthesized through various methods, including the condensation of aldehydes with primary nitro compounds. One common approach involves the reaction of 3-oxetanone with primary nitro derivatives in a one-pot procedure, leading to the formation of 3-substituted isoxazole-4-carbaldehydes . Another method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-p-Tolylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isoxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted isoxazoles, carboxylic acids, and reduced heterocyclic compounds.

Scientific Research Applications

3-p-Tolylisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of various fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-p-Tolylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific substitution pattern and the presence of a methyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the carboxylic acid derivative may exhibit different reactivity and solubility, while the propanol derivative could have varied pharmacokinetic properties.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTGAZAKSSGEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467175
Record name 3-p-Tolylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13271-86-8
Record name 3-p-Tolylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can be inferred about the structure of 3-p-Tolylisoxazole from the studied derivative?

A1: While the research article focuses on the derivative 5-{2-[3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl]vinyl}-3-p-tolylisoxazole [], it offers some insight into the structure of This compound. The derivative features a This compound moiety. The study reveals that in the derivative, the isoxazole ring within this moiety is slightly twisted relative to the adjacent benzene ring []. This suggests that This compound itself might exhibit a similar structural characteristic, although further research would be needed to confirm this.

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